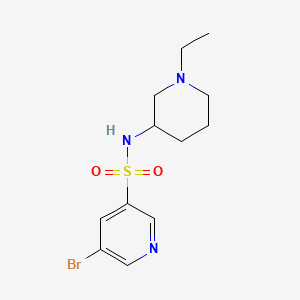

5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C12H18BrN3O2S and a molecular weight of 348.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridine-3-sulfonamide and 1-ethylpiperidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature and time are optimized to ensure maximum yield.

Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups, such as amines or alkyl groups, using reagents like sodium azide or alkyl halides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents like hydrogen peroxide or sodium borohydride.

Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boron reagents and palladium catalysts to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Sodium azide, alkyl halides, solvents like dichloromethane.

Oxidation: Hydrogen peroxide, solvents like ethanol.

Reduction: Sodium borohydride, solvents like methanol.

Coupling: Boron reagents, palladium catalysts, solvents like toluene.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors involved in disease processes.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-N-ethylpyridine-3-sulfonamide: Shares a similar core structure but lacks the piperidine moiety.

5-Bromo-2-methoxybenzenesulfonamide: Contains a methoxy group instead of the piperidine moiety.

5-Bromo-6-methoxypyridine-2-carboxylic acid: Features a carboxylic acid group instead of the sulfonamide group.

Uniqueness

5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide is unique due to its combination of the bromopyridine and piperidine moieties, which confer specific chemical and biological properties. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for various research and industrial applications .

Biological Activity

5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H18BrN3O2S, with a molecular weight of 348.26 g/mol. Its structure features a bromopyridine core linked to an ethylpiperidine moiety, which contributes to its biological activity (Table 1).

| Property | Value |

|---|---|

| Molecular Formula | C12H18BrN3O2S |

| Molecular Weight | 348.26 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 450.7 ± 55.0 °C |

| Flash Point | 226.4 ± 31.5 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The compound acts as an inhibitor for various targets, modulating pathways involved in inflammation and cancer cell proliferation.

Enzyme Inhibition

Research indicates that this compound inhibits the activity of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid biosynthesis. Inhibition of ACC can lead to reduced levels of malonyl-CoA, which is crucial in regulating lipid metabolism (source: ).

Biological Activity Studies

Several studies have evaluated the biological effects of this compound:

-

In Vitro Studies :

- The compound demonstrated significant inhibition of ACC in HepG2 cells, with effective concentrations (EC50) ranging from 1.6 µM to 5.7 µM for various lipid synthesis pathways.

- It also exhibited potential anti-inflammatory effects by reducing cytokine production in activated macrophages.

- In Vivo Studies :

Case Study 1: Metabolic Syndrome

A study involving obese Zucker rats showed that treatment with this compound significantly reduced hepatic malonyl-CoA levels, suggesting its role in modulating fatty acid metabolism and potential therapeutic effects on metabolic syndrome (source: ).

Case Study 2: Cancer Research

In a separate investigation, the compound was tested for its ability to inhibit cancer cell growth. Results indicated that it effectively reduced proliferation rates in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 5-Bromo-N-ethylpyridine-3-sulfonamide | ACC Inhibition | Moderate inhibition of lipid synthesis |

| 5-Bromo-2-methoxybenzenesulfonamide | Unknown | Limited anti-inflammatory effects |

| This compound | ACC Inhibition | Significant modulation of lipid metabolism |

Properties

IUPAC Name |

5-bromo-N-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O2S/c1-2-16-5-3-4-11(9-16)15-19(17,18)12-6-10(13)7-14-8-12/h6-8,11,15H,2-5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYWBWSQYIBREV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)NS(=O)(=O)C2=CC(=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.